Allosteric Inhibition Mode Versus Orthosteric Inhibitors
NC1 is a noncompetitive allosteric inhibitor of PTPN22/LYP, whereas comparator compounds D34, D14 (benzofuran-2-carboxylic acid derivatives), and L1 operate via orthosteric (active-site directed) mechanisms [1]. This distinction is confirmed by noncompetitive inhibition curve analysis and phosphatase assays [1]. NC1 concurrently binds to a WPD pocket and a second pocket surrounded by an LYP-specific insert—a binding mode not shared by orthosteric inhibitors [1]. In contrast, D34 and D14 act as phosphotyrosine (pTyr) mimics targeting the conserved catalytic site [2].
| Evidence Dimension | Inhibition mode and binding site |
|---|---|
| Target Compound Data | Noncompetitive allosteric; binds WPD pocket + LYP-specific insert pocket |
| Comparator Or Baseline | D34/D14: orthosteric, pTyr-mimetic, reversible [2]; L1: orthosteric [3] |
| Quantified Difference | Mechanistic class distinction (allosteric versus orthosteric); not quantified as a numerical ratio |
| Conditions | Phosphatase assays with recombinant LYP; site-directed mutagenesis and fragment-centric topographic mapping |
Why This Matters
Allosteric inhibition circumvents the highly conserved active site shared among PTP family members, offering a distinct selectivity profile that orthosteric inhibitors cannot replicate without extensive optimization.
- [1] Li K, Hou X, Li R, et al. Identification and structure-function analyses of an allosteric inhibitor of the tyrosine phosphatase PTPN22. J Biol Chem. 2019;294(21):8653-8663. View Source
- [2] Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Eur J Med Chem. 2023. View Source
- [3] Jassim BA. Design, Structure-Activity Relationships, and Biological Evaluation of Small Molecule PTPN22 Inhibitors. Purdue University Graduate School. 2024. View Source
